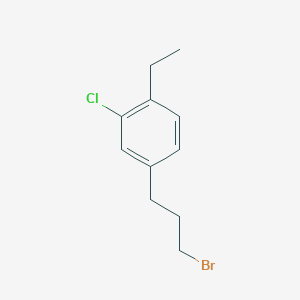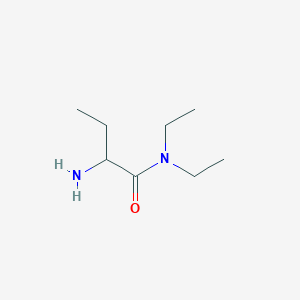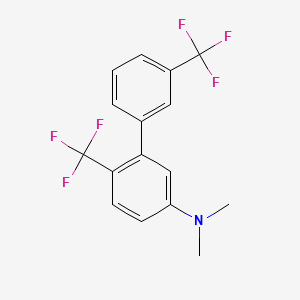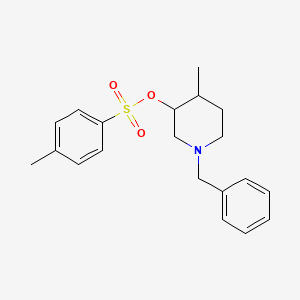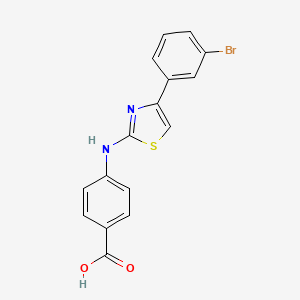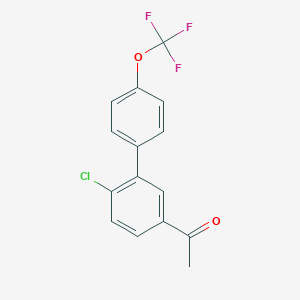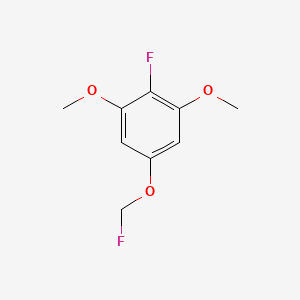
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with 1,3-dimethoxybenzene.
Methoxylation: The methoxy groups are introduced using methanol in the presence of a strong acid catalyst like sulfuric acid.
Fluoromethoxylation: The fluoromethoxy group can be introduced using fluoromethyl ethers under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure and temperature conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of reduced aromatic compounds.
Scientific Research Applications
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine atoms and fluoromethoxy group, making it less reactive in certain chemical reactions.
1,3-Dimethoxy-5-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
1,3-Dimethoxy-2-fluorobenzene: Similar structure but lacks the fluoromethoxy group, affecting its overall reactivity and applications.
Uniqueness
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the fluoromethoxy group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-fluoro-5-(fluoromethoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
UFDHLJAIHAWXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


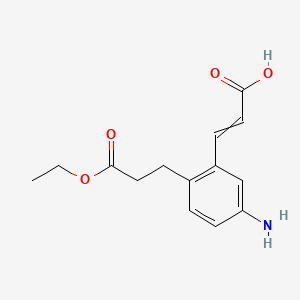
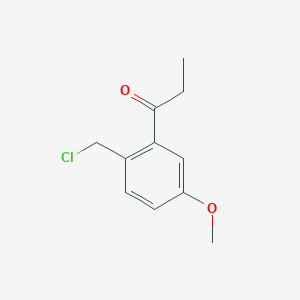
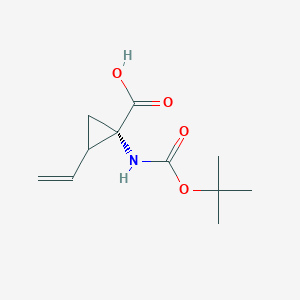
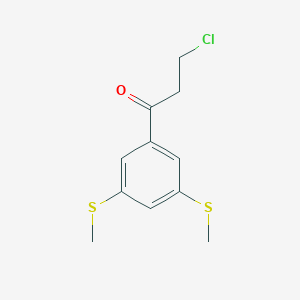
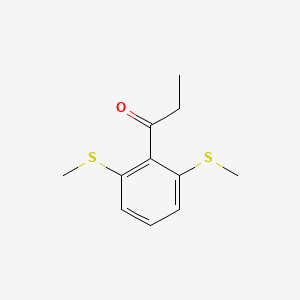
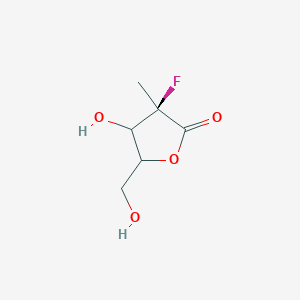
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
